molecular formula C9H9ClFNO2 B13928365 Ethyl 6-chloro-3-fluoropyridine-2-acetate

Ethyl 6-chloro-3-fluoropyridine-2-acetate

Cat. No.: B13928365
M. Wt: 217.62 g/mol
InChI Key: WMZJMYXPONLZGI-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-fluoropyridine-2-acetate is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro and a fluoro substituent on the pyridine ring, along with an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3-fluoropyridine-2-acetate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with ethyl chloroacetate under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-fluoropyridine-2-acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, amines, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-chloro-3-fluoropyridine-2-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-fluoropyridine-2-acetate involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the pyridine ring enhances its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-chloro-3-fluoropyridine-2-acetate can be compared with other fluorinated pyridines such as:

  • 2-Fluoro-3-chloropyridine
  • 3-Fluoro-4-chloropyridine
  • 2,6-Difluoropyridine

These compounds share similar structural features but differ in the position and number of fluorine and chlorine substituents. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(6-chloro-3-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-7-6(11)3-4-8(10)12-7/h3-4H,2,5H2,1H3

InChI Key

WMZJMYXPONLZGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=N1)Cl)F

Origin of Product

United States

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